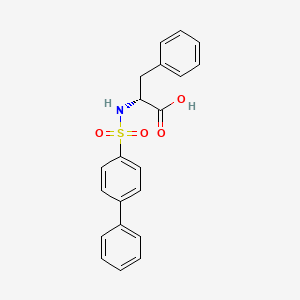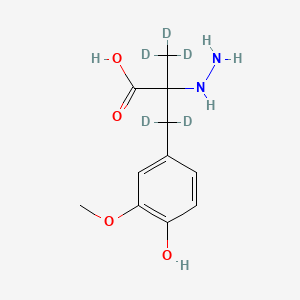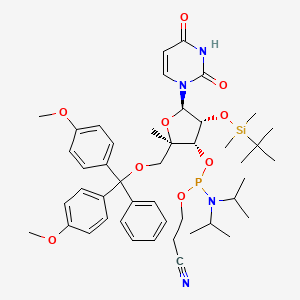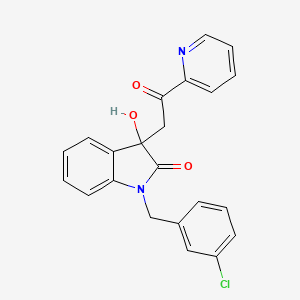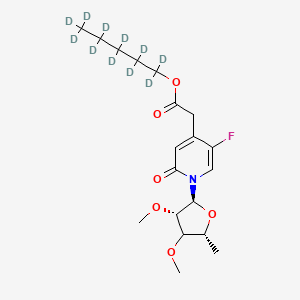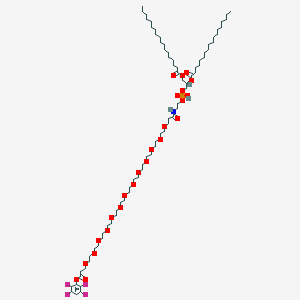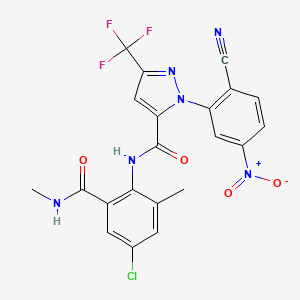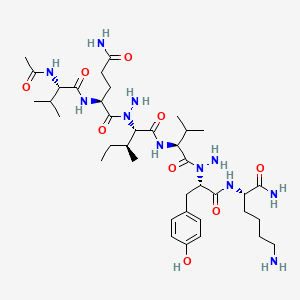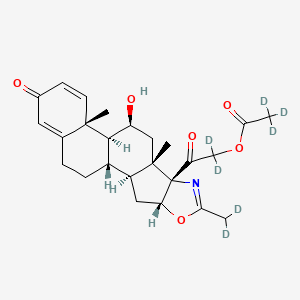
Deflazacort-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deflazacort-D7: is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a deuterated form of deflazacort, where seven hydrogen atoms are replaced with deuterium. This modification can enhance the metabolic stability and pharmacokinetic profile of the compound. This compound is used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy, rheumatoid arthritis, and asthma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deflazacort-D7 involves several steps, starting from prednisolone. The key steps include:
Oxazoline Formation: Prednisolone is reacted with acetic anhydride and oxalic acid to form an oxazoline derivative.
Deuteration: The oxazoline derivative is then subjected to deuteration, where seven hydrogen atoms are replaced with deuterium using deuterated reagents.
Acetylation: The deuterated oxazoline derivative is acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of prednisolone are converted to the oxazoline derivative.
Deuteration: The deuteration step is optimized for high yield and purity using deuterated reagents.
Purification: The final product, this compound, is purified using techniques such as crystallization and chromatography to ensure high purity and quality
Analyse Des Réactions Chimiques
Types of Reactions: Deflazacort-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: Deflazacort-D7 is used in research to study the effects of deuteration on the stability and reactivity of glucocorticoids.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Medicine: this compound is studied for its potential to treat conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and asthma. Its improved pharmacokinetic profile makes it a promising candidate for long-term therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to enhance its therapeutic efficacy and reduce side effects .
Mécanisme D'action
Deflazacort-D7 is a prodrug that is metabolized to its active form, 21-desacetyl deflazacort. This active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression. The binding of 21-desacetyl deflazacort to the glucocorticoid receptor results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. This mechanism underlies its anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without deuteration.
Dexamethasone: Another glucocorticoid with a higher potency but different pharmacokinetic profile.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action.
Uniqueness of Deflazacort-D7: this compound is unique due to its deuteration, which enhances its metabolic stability and prolongs its half-life. This modification can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated glucocorticoids .
Propriétés
Formule moléculaire |
C25H31NO6 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-(dideuteriomethyl)-11-hydroxy-9,13-dimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2 |
Clé InChI |
FBHSPRKOSMHSIF-MOHZSCHBSA-N |
SMILES isomérique |
[2H]C([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




